methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate” is a complex organic molecule. It contains a heptanoate group, which is a seven-carbon chain with a carboxylic acid that has been esterified with a methyl group. It also contains a phenylethenyl group, which is a phenyl ring attached to an ethene (a carbon-carbon double bond). This group is further modified with a sulfonylamino group, which contains sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heptanoate ester, the creation of the phenylethenyl group, and the introduction of the sulfonylamino group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The heptanoate part of the molecule would likely provide some flexibility to the molecule due to the long carbon chain, while the phenylethenyl group would add rigidity. The sulfonylamino group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ester could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. The carbon-carbon double bond in the phenylethenyl group could potentially participate in addition reactions. The sulfonylamino group might also exhibit unique reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfonylamino and ester groups could increase its solubility in polar solvents. The long carbon chain could contribute to lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
Anellation Method for Transformation into Benzo[a]heptalenes : Dimethyl heptalene-4,5-dicarboxylates treated with lithiated N,N-dialkylamino methyl sulfones or methyl phenyl sulfone and BuLi in THF yield 3-[(N,N-dialkylamino)sulfonyl]- or 3-(phenylsulfonyl)benzo[a]heptalene-2,4-diols. This process includes a Michael addition reaction and a cyclization process, crucial for the benzo[a]heptalene formation (Abou‐Hadeed & Hansen, 1997).
Hydrodeoxygenation on Sulphided Catalysts : The hydrodeoxygenation of methyl heptanoate on sulphided NiMo/γ-Al2O3 and CoMo/γ-Al2O3 catalysts involves the formation of C7 and C6 hydrocarbons, with intermediates including alcohols, aldehyde, carboxylic acid, and ethers (Şenol, Ryymin, Viljava, & Krause, 2007).
Pharmaceutical Research
- Synthesis of Antiandrogens : 3-(substituted thio)-2-hydroxypropionanilides and corresponding sulfones and sulfoxides demonstrate antiandrogen activity. The methyl series were found to be pure antagonists, leading to the discovery of potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Organic Chemistry and Reaction Mechanisms
- Radical Reactions of Tricycloheptane : Methyland aryl phenylethynyl sulfones add to hydrocarbons in the tricycloheptane series, forming adducts with a sulfonyl group and a phenylethynyl residue. This demonstrates the potential for specific radical reactions in complex organic compounds (Vasin, Korovin, Kildeev, & Razin, 2016).
Environmental and Material Science
- Electrochemical Evaluation as Corrosion Inhibitors : Sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media, demonstrating the effectiveness of these compounds in preventing corrosion and their potential application in material science (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).
Biomedical Research
- S-Adenosylmethionine Studies : S-adenosylmethionine, a biological sulfonium compound, is used as a major biological methyl donor in various metabolic reactions. Understanding its role can aid in the development of biomedical applications (Fontecave, Atta, & Mulliez, 2004).
Mechanism of Action
Target of Action
Methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate is a complex organic compound that may interact with various biological targets. It’s worth noting that compounds with sulfonylamino groups have been found to possess diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities .
Mode of Action
Sulfonylamino compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Given the diverse biological activities of sulfonylamino compounds, it is likely that this compound could affect multiple pathways, potentially influencing processes such as inflammation, hypertension, and cancer progression .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues . .
Properties
IUPAC Name |
methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-21-16(18)11-7-2-3-8-13-17-22(19,20)14-12-15-9-5-4-6-10-15/h4-6,9-10,12,14,17H,2-3,7-8,11,13H2,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYYTGNRJDCJH-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.